1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole
Description
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole is a substituted imidazole derivative characterized by two 4-(benzyloxy)butyl chains attached to the nitrogen atoms at positions 1 and 5 of the imidazole ring.
Properties
CAS No. |
89882-45-1 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,5-bis(4-phenylmethoxybutyl)imidazole |
InChI |
InChI=1S/C25H32N2O2/c1-3-11-23(12-4-1)20-28-17-9-7-15-25-19-26-22-27(25)16-8-10-18-29-21-24-13-5-2-6-14-24/h1-6,11-14,19,22H,7-10,15-18,20-21H2 |
InChI Key |
GJRWOTDHZCKBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC2=CN=CN2CCCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with 4-(benzyloxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzyloxy groups, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic positions .
Scientific Research Applications
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 1-(4-(2,4-Dichlorophenoxy)butyl)-1H-imidazole (Compound 60): Features a phenoxybutyl chain with electron-withdrawing chlorine substituents.
- 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene : Contains benzimidazole units linked via a benzene ring. The fused aromatic system increases rigidity and π-stacking capacity, making it suitable for optoelectronic materials, whereas the target compound’s flexible butyl chains may favor solubility in organic solvents .
Linker and Backbone Modifications
- 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine : Utilizes a hydrazine linker between benzylidene-imidazole units. This planar structure promotes crystallinity and coordination chemistry, contrasting with the aliphatic butyl linkers in the target compound, which prioritize conformational flexibility .
- 2-Benzyl-4,5-dihydro-1H-imidazole : The partially saturated imidazole ring reduces aromaticity, altering electronic properties and reactivity. This structural difference may lower thermal stability compared to fully unsaturated imidazoles like the target compound .
Physicochemical Properties
Solubility and Stability
- 4-Hydroxybenzoic acid–1H-imidazole (1/1): Forms a co-crystal with hydroxybenzoic acid, enhancing aqueous solubility via hydrogen bonding. The target compound, lacking acidic protons, likely exhibits lower water solubility but improved stability in non-polar matrices .
- 2-Benzyl-4,5-dihydro-1H-imidazole : Demonstrates moderate solubility in polar aprotic solvents (e.g., DMF) due to its benzyl group, a property shared with the target compound. However, the dihydro structure may increase sensitivity to oxidation .
Thermal and Crystallographic Behavior
- 1,2-Bis[4-(imidazolyl)benzylidene]hydrazine : Crystallographic studies reveal planar geometry and strong intermolecular π-π interactions, favoring high melting points (>250°C). The target compound’s aliphatic chains likely reduce melting points and crystallinity .
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